molecular formula C13H20N2O2S B1384965 3-Azepan-1-yl-4-(methylsulphonyl)aniline CAS No. 1000018-38-1

3-Azepan-1-yl-4-(methylsulphonyl)aniline

Cat. No. B1384965
CAS RN: 1000018-38-1
M. Wt: 268.38 g/mol
InChI Key: ABWKOIXHQDAFHG-UHFFFAOYSA-N
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Description

3-Azepan-1-yl-4-(methylsulphonyl)aniline is a chemical compound that has gained significant attention in various fields of research and industry. It has the molecular formula C13H20N2O2S .


Molecular Structure Analysis

The molecular structure of 3-Azepan-1-yl-4-(methylsulphonyl)aniline consists of a seven-membered azepane ring attached to an aniline group through a sulfonyl linkage . The molecular weight of this compound is 268.38 g/mol .

Mechanism of Action

The mechanism of action of 3-Azepan-1-yl-4-(methylsulphonyl)aniline is not specified in the available sources. The mechanism of action for a compound typically depends on its intended use or application, which is not provided for this compound .

Safety and Hazards

The safety data sheet (SDS) for 3-Azepan-1-yl-4-(methylsulphonyl)aniline provides several precautionary statements. These include recommendations to avoid contact with skin and eyes, to use only in well-ventilated areas, and to wear appropriate personal protective equipment .

properties

IUPAC Name

3-(azepan-1-yl)-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-18(16,17)13-7-6-11(14)10-12(13)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWKOIXHQDAFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192169
Record name 3-(Hexahydro-1H-azepin-1-yl)-4-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azepan-1-yl-4-(methylsulphonyl)aniline

CAS RN

1000018-38-1
Record name 3-(Hexahydro-1H-azepin-1-yl)-4-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hexahydro-1H-azepin-1-yl)-4-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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